N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide
Overview
Description
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a benzenesulfonamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable carbonyl compound to form the intermediate piperazine derivative.
Coupling with benzenesulfonamide: The intermediate is then reacted with N,4-dimethylbenzenesulfonamide under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including its role as an enzyme inhibitor.
Medicine: The compound shows promise as a therapeutic agent for treating neurological disorders due to its ability to modulate neurotransmitter levels.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of neurotransmitters, which can have therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-phenyl}carbamic acid ethyl ester
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylbenzenesulfonamide
Uniqueness
N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it exhibits a higher potency as an enzyme inhibitor and has a broader range of applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-20-4-14-25(15-5-20)34(31,32)27(2)22-8-6-21(7-9-22)26(30)29-18-16-28(17-19-29)23-10-12-24(33-3)13-11-23/h4-15H,16-19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSCLIOQBYSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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